molecular formula C19H28N2O2 B2422022 Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate CAS No. 1260678-34-9

Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate

Cat. No.: B2422022
CAS No.: 1260678-34-9
M. Wt: 316.445
InChI Key: DMAVBVPUOSCBFM-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group, a cyclohexenyl moiety, and a methylpyridinyl group, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexenyl moiety or the pyridinyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridinyl ring or the cyclohexenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(cyclohex-1-EN-1-YL)ethyl]-N-(4-methylpyridin-2-YL)carbamate is unique due to its combination of a cyclohexenyl moiety and a methylpyridinyl group, which provides distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and offers versatility in chemical modifications.

Properties

IUPAC Name

tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAVBVPUOSCBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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